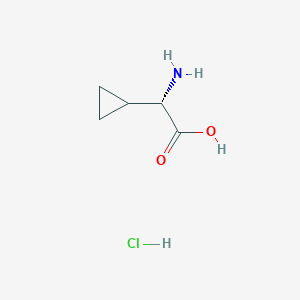
3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one
Vue d'ensemble
Description
“3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one” is a chemical compound . It is a derivative of aminopyridine .
Molecular Structure Analysis
The molecular structure of “3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one” is represented by the InChI code1S/C7H5ClF3NO/c1-12-3-4 (7 (9,10)11)2-5 (8)6 (12)13/h2-3H,1H3 . This compound has a molecular weight of 211.57 . Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one” include a molecular weight of 211.57 . It is a solid at room temperature .Applications De Recherche Scientifique
Agrochemical Applications
Trifluoromethylpyridine (TFMP) derivatives, such as “3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one”, are widely used in the agrochemical industry . They are key structural motifs in active agrochemical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several TFMP derivatives are also used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Veterinary Applications
In addition to human pharmaceuticals, TFMP derivatives are also used in the veterinary industry . Two veterinary products containing the TFMP moiety have been granted market approval .
Synthesis of Fluazifop
2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction . This shows the potential of “3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one” in the synthesis of other compounds.
Production of Crop-Protection Products
2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is used in the production of several crop-protection products . Of all the TFMP derivatives, it is in highest demand . It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .
Synthesis of 3/5-Trifluoromethyl Pyrazole Derivatives
The regioselective scalable synthesis of 3/5-trifluoromethyl pyrazole derivatives represents an important challenge, given the prominence of these motifs in both agrochemicals and pharmaceuticals . “3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one” could potentially be used in the synthesis of these derivatives.
Safety And Hazards
This compound is associated with several hazards. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety precautions include wearing protective gloves, clothing, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area .
Orientations Futures
The future directions for “3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one” and similar compounds are promising. Many novel applications of TFMP are expected to be discovered in the future . Currently, several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Propriétés
IUPAC Name |
3-chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c1-12-3-4(7(9,10)11)2-5(8)6(12)13/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNPFRDUUGSWRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601019977 | |
| Record name | 3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601019977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one | |
CAS RN |
1281189-85-2 | |
| Record name | 3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601019977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-benzylpiperidin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033875.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033876.png)
![7-(3,4-diethoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033877.png)
![2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033879.png)








